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Get Quote

The synthesis of Fenticonazole Nitrate is a multi-step process. The table below summarizes two patented methods for producing crucial

intermediates.

Intermediate Name Key Starting Materials
Key
Reagents/Conditions

Reported
Yield

Key Features /
Improvements

4-
Phenylmercaptobenzaldehyde
[1]

p-Bromobenzaldehyde,

Thiophenol

K₂CO₃, CuI, DMF,

124-128°C [1]

78.3% [1] Uses cheaper

reagents; avoids
stringent

anhydrous/anaerobic
conditions [1]

4-Phenylmercaptobenzyl
Chloride [2] [1]

4-
Phenylmercaptobenzaldehyde

(Path A) NaBH₄,
MeOH; then SOCl₂,

CH₂Cl₂ [1]

97.3%
(alcohol),

85.5%
(chloride) [1]

Simpler, more
industrial-friendly

reduction and
chlorination steps [1]

4-Iodobenzoic Acid,
Thiophenol

(Path B) Multiple
steps: Diazotization;

Benzylcopper
coupling;

Esterification; LiAlH₄

reduction; SOCl₂

chlorination [2]

N/A (Overall
yield for

Fenticonazole
Nitrate >15%)

[2]

More complex,
classical route;

allows for chiral
resolution of

intermediates [2]

The workflow below illustrates the two main pathways for building the core structure of Fenticonazole.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 4 Tech Support

https://www.smolecule.com/products/s527918?utm_src=pdf-body
https://www.smolecule.com/products/s527918?utm_src=pdf-interest
https://www.smolecule.com/products/s527918?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN109096197A
https://eureka.patsnap.com/patent-CN109096197A
https://eureka.patsnap.com/patent-CN109096197A
https://eureka.patsnap.com/patent-CN109096197A
https://patents.google.com/patent/CN101955462B/en
https://eureka.patsnap.com/patent-CN109096197A
https://eureka.patsnap.com/patent-CN109096197A
https://eureka.patsnap.com/patent-CN109096197A
https://eureka.patsnap.com/patent-CN109096197A
https://patents.google.com/patent/CN101955462B/en
https://patents.google.com/patent/CN101955462B/en
https://patents.google.com/patent/CN101955462B/en
https://www.smolecule.com/products/s527918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Pathway 1 (Simplified Industrial Route) [1]
Pathway 2 (Classical Multi-step Route) [2]

Start Synthesis

p-Bromobenzaldehyde
+ Thiophenol

Reagents: K₂CO₃, CuI, DMF
124-128°C

para-Aminobenzoic Acid
+ Thiophenol

Intermediate I:
4-Phenylmercaptobenzaldehyde

(Yield: 78.3%)

Reduction
Reagent: NaBH₄, MeOH

Intermediate II:
4-Phenylmercaptobenzyl Alcohol

(Yield: 97.3%)

Chlorination
Reagent: SOCl₂, CH₂Cl₂

Intermediate III:
4-Phenylmercaptobenzyl Chloride

(Yield: 85.5%)

Final Coupling & Salt Formation
(To form Fenticonazole Nitrate)

Multi-step Process:
Diazotization, Iodination,
Benzylcopper Coupling,
Esterification, Reduction,

Chlorination

Intermediate:
4-Phenylmercaptobenzyl Chloride

Click to download full resolution via product page

This diagram compares two primary synthetic routes for Fenticonazole Nitrate intermediates.

Detailed Experimental Protocols

Here are the specific methodologies for synthesizing the intermediates as described in the patents.

Protocol 1: Synthesis of 4-Phenylmercaptobenzaldehyde [1]
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Reaction Setup: At 25°C, add 592 g of p-bromobenzaldehyde, 360 g of thiophenol, 480 g of potassium carbonate, 16 g of CuI,

and 2000 ml of DMF into a 5000 mL reaction flask.
Reaction Execution: Stir and heat the mixture to 124-128°C. React for about 6 hours, monitoring by TLC (n-Hexane:ethyl

acetate = 10:1) until the reaction is complete.
Work-up and Isolation: Cool to 90°C and filter. Concentrate the filtrate to dryness under reduced pressure (85°C, 1720 Pa) to

recover DMF, obtaining a viscous residue.
Purification: Add 2400 ml of dichloromethane to the residue. Wash the organic layer with water three times. Dry over anhydrous

magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to recover dichloromethane.
Crystallization: Dissolve the residue in 240 ml of a hexane:ethyl acetate (1:1) mixed solution. Frozen crystallization yields 536 g

of white crystalline powder (78.3% yield).

Protocol 2: Synthesis of 4-Phenylmercaptobenzyl Chloride (via alcohol
intermediate) [1]

Reduction Step: At 25°C, place 527 g of 4-phenylmercaptobenzaldehyde and 2965 ml of methanol in a 5000 mL flask. Add 29.65

g of sodium borohydride in three batches. Stir and raise the temperature to 48°C, reacting for about 1 hour (monitor by TLC). After
completion, adjust the pH to 6 with hydrochloric acid. Concentrate under reduced pressure to recover methanol, obtaining a light-

yellow crystalline powder of 4-phenylmercaptobenzyl alcohol (518.7 g, 97.3% yield).
Chlorination Step: Dissolve 514.6 g of the above alcohol in 2573 ml of dichloromethane. Cool in an ice-water bath to 0-5°C.

Slowly add 352.8 g of thionyl chloride dropwise. After addition, heat to reflux (45°C) for 4 hours. Concentrate under reduced
pressure, add 2570 ml of n-hexane, stir, and crystallize. Filter and dry to obtain 4-phenylmercaptobenzyl chloride (482.6 g, 85.5%

yield).

Key Technical Insights for Professionals

Process Improvement: Recent patents focus on replacing hazardous reagents like sodium hydride and expensive solvents (e.g.,
hexamethylphosphoric triamide) with safer, cheaper alternatives like potassium carbonate and copper iodide, making the process

more suitable for industrial scale-up [2] [1].
Chiral Resolution: One patent describes resolving a key chiral intermediate, (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl)

ethanol, using L-camphorsulfonic acid. The resulting levorotatory enantiomer of Fenticonazole Nitrate was reported to possess
greater antibacterial activity than the racemate and the dextrorotatory form [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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